

AZ1495: A Technical Guide to a Potent IRAK4 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document provides a comprehensive overview of the discovery, development, and preclinical characterization of **AZ1495**. It includes a summary of its inhibitory activity, mechanism of action through the NF-κB signaling pathway, and its potential therapeutic application in cancers such as Diffuse Large B-cell Lymphoma (DLBCL). Detailed experimental methodologies for key assays and relevant signaling pathway diagrams are provided to support further research and development efforts.

Introduction

The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are critical components of the innate immune system. Dysregulation of these pathways is implicated in the pathogenesis of various inflammatory diseases and cancers. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of both IL-1R and TLRs. Upon receptor activation, IRAK4 forms a complex with MyD88 and other IRAK family members, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1][2]



Given its central role in these pathways, IRAK4 has emerged as a compelling therapeutic target for a range of diseases. **AZ1495**, also known as compound 28, was developed as a potent and selective inhibitor of IRAK4.[2][3] This guide details the preclinical development and scientific foundation for the investigation of **AZ1495**.

Discovery and Development

While a specific publication detailing the initial synthesis and discovery of **AZ1495** by AstraZeneca is not publicly available, its development can be understood within the broader context of extensive research into small molecule inhibitors of IRAK4.[1] The discovery process for such inhibitors typically involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. **AZ1495** emerged from such efforts as a potent inhibitor of IRAK4 with a favorable preclinical profile.[2]

Quantitative Data

The following tables summarize the key quantitative data for **AZ1495** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of AZ1495

Target	Assay Type	IC50 (μM)	Kd (μM)	Reference
IRAK4	Enzymatic Assay	0.005	0.0007	[2]
IRAK1	Enzymatic Assay	0.023	-	[2]
IRAK4	Cellular Assay	0.052	-	[2]

Table 2: Cellular Activity of AZ1495 in ABC-DLBCL Cell Lines



Cell Line	Effect	Concentration Range (µM)	Duration (h)	Reference
OCI-LY10	Inhibition of NF- κΒ activation	0.001-100	72	[2]
ABC-DLBCL	Inhibition of cell growth	0.001-100	72	[2]
OCI-LY10	Induction of cell death (in combination with a BTK inhibitor)	0-3.3	14	[2]

Table 3: Pharmacokinetic Parameters of AZ1495 in Rats

Parameter	Value	Route of Administration	Dose (mg/kg)	Reference
Clearance (Cl)	75 mL/min/kg	Intravenous	2	[4]
Predicted Clearance (from hepatocyte data)	42 mL/min/kg	-	-	[4]
Bioavailability	Low	Oral	5	[4]

Signaling Pathways and Experimental Workflows IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway leading to NF-κB activation. **AZ1495** acts by inhibiting the kinase activity of IRAK4, thereby blocking downstream signaling.





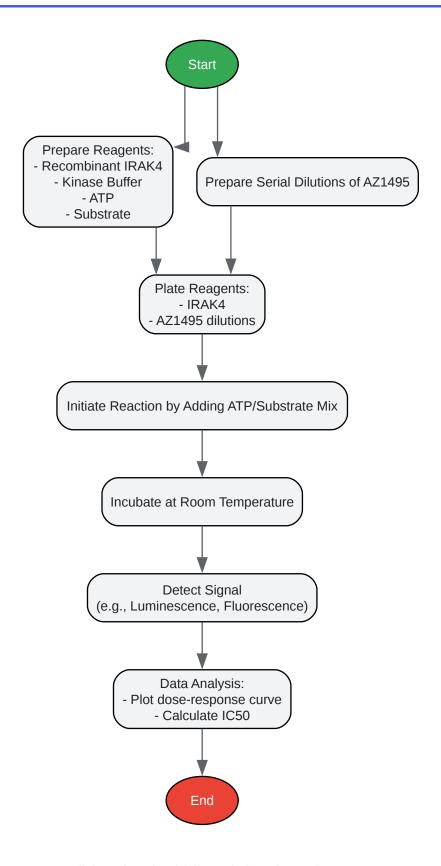
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Caption: IRAK4 signaling pathway leading to NF-kB activation and its inhibition by AZ1495.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like **AZ1495**.





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Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.



Experimental Protocols

IRAK4 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a representative method for determining the in vitro potency of **AZ1495** against IRAK4.

Materials:

- Recombinant human IRAK4 enzyme
- TR-FRET substrate (e.g., ULight[™]-labeled peptide)
- Europium-labeled anti-phospho-substrate antibody
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- AZ1495
- 384-well low-volume plates
- TR-FRET plate reader

Procedure:

- Prepare serial dilutions of **AZ1495** in DMSO and then dilute in kinase assay buffer.
- Add 2.5 µL of the diluted **AZ1495** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of a solution containing the IRAK4 enzyme to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the ULight™labeled substrate. The final ATP concentration should be at or near the Km for IRAK4.



- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction by adding 5 μL of a detection mix containing EDTA and the Europium-labeled anti-phospho-substrate antibody.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (ULight™).
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition as a function of AZ1495 concentration to determine the IC50 value.

OCI-LY10 Cell Viability Assay

This protocol describes a general method for assessing the effect of **AZ1495** on the viability of the OCI-LY10 DLBCL cell line.

Materials:

- · OCI-LY10 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
- AZ1495
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well opaque-walled plates
- Luminometer

Procedure:

- Seed OCI-LY10 cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 μL of culture medium.
- Prepare serial dilutions of AZ1495 in culture medium.



- Add the diluted AZ1495 or vehicle to the cells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percent viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

OCI-LY10 Xenograft Mouse Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of **AZ1495**, alone or in combination with a BTK inhibitor like ibrutinib.

Materials:

- Female immunodeficient mice (e.g., NOD-scid gamma)
- OCI-LY10 cells
- Matrigel
- AZ1495 formulated for oral administration
- Ibrutinib formulated for oral administration
- Vehicle control

Procedure:



- Subcutaneously implant OCI-LY10 cells mixed with Matrigel into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle, **AZ1495** alone, ibrutinib alone, **AZ1495** + ibrutinib).
- Administer the respective treatments orally, once daily, for a specified duration (e.g., 21 days).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating **AZ1495**. The preclinical data suggests its potential for further development, particularly in the context of MYD88-mutated lymphomas.

Conclusion

AZ1495 is a potent and selective inhibitor of IRAK4 with demonstrated preclinical activity in models of Diffuse Large B-cell Lymphoma. Its mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its investigation as a therapeutic agent in cancers driven by aberrant IL-1R/TLR signaling. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of **AZ1495** and other IRAK4 inhibitors.

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